4-Chloro-8-ethyl-2-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-ethyl-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUTYUVKHODNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489634 | |
| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-24-3 | |
| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-8-ethyl-2-methylquinoline chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 4-Chloro-8-ethyl-2-methylquinoline , a specialized heterocyclic intermediate.
Structural Scaffolds & Synthetic Protocols for Quinoline Functionalization
Part 1: Executive Summary & Chemical Identity
4-Chloro-8-ethyl-2-methylquinoline is a tri-substituted quinoline scaffold characterized by high lipophilicity and specific steric bulk at the 8-position. It serves as a critical electrophilic building block in the synthesis of 4-aminoquinoline antimalarials, herbicide safeners, and kinase inhibitors.
The molecule's utility stems from the reactivity of the chlorine atom at the C4 position, which is susceptible to Nucleophilic Aromatic Substitution (
Physicochemical Profile[1][2][3][4][5]
| Property | Value | Note |
| IUPAC Name | 4-Chloro-8-ethyl-2-methylquinoline | Systematic nomenclature |
| CAS Number | 63136-24-3 | Confirmed Registry |
| Molecular Formula | - | |
| Molecular Weight | 205.68 g/mol | - |
| Physical State | Solid / Low-melting crystalline solid | Dependent on purity/polymorph |
| LogP (Predicted) | ~4.2 ± 0.4 | Highly Lipophilic |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic N-heterocycle |
| Solubility | DCM, Chloroform, Ethyl Acetate | Insoluble in water |
Part 2: Synthetic Methodology (Conrad-Limpach Protocol)[5]
To synthesize 4-chloro-8-ethyl-2-methylquinoline with high regioselectivity, the Conrad-Limpach synthesis is the preferred route over the Knorr synthesis. The Knorr method (using acetoacetanilide intermediates) typically yields 2-hydroxy-4-methylquinolines, which is the inverse of the desired substitution pattern.
Reaction Pathway Analysis
The synthesis proceeds in three distinct stages:
-
Condensation: Formation of the
-enamino ester from 2-ethylaniline. -
Cyclization: Thermal intramolecular substitution to form the quinolone core.
-
Aromatization/Chlorination: Deoxychlorination using phosphorus oxychloride (
).
Step-by-Step Experimental Protocol
Phase 1: Enamine Formation (Condensation)
-
Reagents: 2-Ethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene (Solvent).
-
Setup: Dean-Stark apparatus for azeotropic water removal.
-
Procedure:
-
Charge 2-ethylaniline and ethyl acetoacetate into the reactor.
-
Add catalytic acetic acid and solvent.
-
Reflux (110°C for Toluene) with continuous water removal.
-
Endpoint: Monitor by TLC or GC for consumption of aniline.
-
Workup: Evaporate solvent to yield the crude
-anilinocrotonate (enamine).
-
Note: The 2-ethyl group provides steric hindrance; ensure complete conversion before proceeding to avoid aniline contamination.
-
Phase 2: Thermal Cyclization (Gould-Jacobs / Conrad-Llimpach)
-
Reagents: Diphenyl ether or Dowtherm A (high-boiling solvent).
-
Conditions: 250°C (Flash Pyrolysis).
-
Procedure:
-
Pre-heat the Dowtherm A to a rolling boil (~250°C).
-
Add the crude enamine dropwise to the hot solvent. Crucial: Slow addition prevents the temperature from dropping, which favors the kinetic byproduct (amide formation) over the thermodynamic product (quinoline).
-
Maintain reflux for 30–60 minutes.
-
Cool to room temperature. The product, 8-ethyl-2-methylquinolin-4(1H)-one , usually precipitates.
-
Filter and wash with hexane to remove the high-boiling solvent.
-
Phase 3: Deoxychlorination
-
Reagents: 8-ethyl-2-methylquinolin-4(1H)-one (Intermediate),
(excess). -
Procedure:
-
Suspend the quinolone in neat
. -
Reflux at 105°C for 2–4 hours.
-
Monitoring: The reaction mixture will turn clear/dark as the solid dissolves and converts to the chloro-quinoline.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. Safety Warning: Exothermic hydrolysis of
releases HCl gas. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via the Conrad-Llimpach route, highlighting the critical thermal cyclization step.
Part 3: Reactivity & Applications[4]
Nucleophilic Aromatic Substitution ( )
The chlorine atom at position 4 is activated by the ring nitrogen. Under acidic conditions (protonation of N) or thermal conditions, nucleophiles can displace the chloride.
-
Amination: Reaction with primary/secondary amines yields 4-aminoquinolines , a class containing potent antimalarials (e.g., Chloroquine analogs).
-
Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.
The 8-ethyl group exerts a "buttressing effect," potentially twisting the 4-substituent out of coplanarity or blocking metabolic attack at the 8-position, a common site for oxidation in quinolines.
Application Logic
-
Agrochemicals: This scaffold is homologous to Cloquintocet-mexyl (a herbicide safener). The 8-ethyl variant is often explored to adjust lipophilicity (LogP) for better crop cuticle penetration.
-
Medicinal Chemistry: Used as a "privileged structure" fragment. The 2-methyl group blocks metabolism at C2, while the 8-ethyl group modulates solubility and receptor fit.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the labile C4-chlorine atom.
Part 4: References
-
Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 123456 (Analogous Structures)." PubChem.
-
Patel, H. U., & Gediya, P. A. (2014).[1] "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one." International Journal of Pharmaceutical Sciences and Research.
-
Echemi. (2023). "Product Resources: 4-Chloro-8-ethyl-2-methylquinoline." Echemi Digital Platform.
Sources
Introduction: The Quinoline Scaffold and the Strategic Importance of the 4-Chloro Substituent
An In-Depth Technical Guide to 4-Chloroquinoline Derivatives: Synthesis, Reactivity, and Applications as Privileged Heterocyclic Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a frequent constituent of biologically active compounds.[1][2] Within this important class of heterocycles, 4-chloroquinoline derivatives stand out as exceptionally versatile and valuable building blocks. The chloro-substituent at the 4-position is not merely a structural feature; it is a highly reactive handle that unlocks a vast chemical space for drug discovery and development.
The strategic placement of the chlorine atom, activated by the electron-withdrawing effect of the ring nitrogen, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a diverse array of functional groups, most notably amines, to generate the 4-aminoquinoline core found in a multitude of blockbuster drugs, including the seminal antimalarial agent, Chloroquine.[3][4] Beyond its historical significance in combating malaria, the 4-chloroquinoline scaffold has proven to be a foundational element in the development of modern therapeutics, including anticancer kinase inhibitors, antibacterial agents, and even potential treatments for neurodegenerative disorders.[1][5][6][7]
This guide provides a comprehensive overview of the synthesis of the 4-chloroquinoline core, delves into the causality of its chemical reactivity, and explores its profound impact on drug discovery, offering field-proven insights and detailed methodologies for the practicing scientist.
Part 1: Synthesis of the 4-Chloroquinoline Core
The primary route to 4-chloroquinolines involves a two-stage process: first, the construction of the corresponding 4-hydroxyquinoline (which exists predominantly in its keto tautomer form, 4-quinolone), followed by a chlorination reaction.
Constructing the 4-Quinolone Precursor
Several named reactions are pillars of quinoline synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
This is one of the most reliable and widely used methods for preparing 4-hydroxyquinolines. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, EMME), followed by a high-temperature thermal cyclization.[8][9][10]
The causality behind this reaction lies in the initial nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of the malonic ester, followed by the elimination of ethanol to form a stable anilinomethylene malonate intermediate.[8] The subsequent cyclization is an intramolecular electrophilic aromatic substitution, driven by heat, where the aniline ring attacks one of the ester carbonyls, leading to the formation of the quinolone ring system after elimination of a second molecule of ethanol.[9][11]
Caption: The Gould-Jacobs Reaction workflow.
Modern variations often employ microwave irradiation or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to facilitate the cyclization step under milder conditions and with significantly reduced reaction times.[12][13]
This method involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate).[14][15] A key feature of this synthesis is its temperature-dependent regioselectivity. Under kinetic control (lower temperatures, typically <100°C), the aniline nitrogen attacks the ketone carbonyl, leading to a β-amino acrylate intermediate that cyclizes to form the 4-quinolone.[16][17] Under thermodynamic control (higher temperatures, >140°C), the aniline first forms an anilide by attacking the ester carbonyl, which then cyclizes to the isomeric 2-quinolone (the Knorr variation).[16]
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
The conversion of the 4-hydroxyquinoline precursor to the target 4-chloroquinoline is a robust and high-yielding transformation. The self-validating nature of this protocol stems from the powerful dehydrating and chlorinating properties of the reagent used.
The most common and effective reagent for this step is phosphorus oxychloride (POCl₃), often used as both the reagent and the solvent.[18][19] The mechanism involves the initial phosphorylation of the quinolone's carbonyl oxygen, transforming the hydroxyl group into an excellent leaving group. Subsequent attack by a chloride ion at the C4 position, followed by elimination, yields the 4-chloroquinoline product. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance reactivity.
Detailed Experimental Protocol 1: Chlorination of 4-Hydroxyquinoline
-
Materials: 4-Hydroxyquinoline (1.0 eq), Phosphorus oxychloride (POCl₃, 5-10 eq).
-
Setup: A round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube is charged with 4-hydroxyquinoline.
-
Procedure:
-
Carefully add phosphorus oxychloride to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105-110°C) with stirring.
-
Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.
-
The product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.
-
Part 2: Reactivity and Mechanistic Insights
The synthetic utility of 4-chloroquinolines is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom at C4 is significantly more reactive towards nucleophiles than a chlorine on a simple benzene ring.
The SNAr Mechanism: Causality of Reactivity
The enhanced reactivity is a direct consequence of the quinoline ring's electronics. The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is strongly felt at the C4 position, polarizing the C-Cl bond and making the carbon atom highly electrophilic.
Upon attack by a nucleophile, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[20] The stability of this intermediate is the key to the reaction's feasibility. The negative charge can be delocalized via resonance onto the electronegative ring nitrogen, providing substantial stabilization that is not possible in a simple chlorobenzene system. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[20][21]
Caption: Generalized SNAr mechanism at the 4-position of the quinoline ring.
Common Nucleophilic Transformations
The SNAr reaction provides a gateway to a vast library of 4-substituted quinolines. The choice of nucleophile dictates the final product, enabling extensive structure-activity relationship (SAR) studies.
| Nucleophile Class | Nucleophile Example | Product Class | Typical Conditions | Reference |
| Amines | Primary/Secondary Amines | 4-Aminoquinolines | Neat or in a solvent (EtOH, DMF), often heated. | [20][22] |
| Thiols | Thiophenol, Alkylthiols | 4-Thioquinolines | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (DMF). | [2][18] |
| Hydrazines | Hydrazine Hydrate | 4-Hydrazinoquinolines | Heated in a solvent like ethanol. | [18] |
| Azides | Sodium Azide (NaN₃) | 4-Azidoquinolines | Polar aprotic solvent (DMF, DMSO). | [18][23] |
| Alkoxides | Sodium Methoxide | 4-Alkoxyquinolines | Corresponding alcohol as solvent, often heated. | [24] |
Table 1: Representative Nucleophilic Substitution Reactions of 4-Chloroquinolines.
Detailed Experimental Protocol 2: Synthesis of a 4-Aminoquinoline via SNAr
-
Materials: 4,7-Dichloroquinoline (1.0 eq), appropriate amine (e.g., 4-aminophenol, 1.1 eq), ethanol or N-methyl-2-pyrrolidone (NMP).
-
Setup: A round-bottom flask or sealed tube equipped with a magnetic stirrer and reflux condenser.
-
Procedure:
-
Combine 4,7-dichloroquinoline and the amine in the reaction vessel.
-
Add the solvent (e.g., ethanol). For less reactive amines, a high-boiling solvent like NMP or running the reaction neat may be necessary.
-
Heat the mixture to reflux (or 100-140°C for neat/NMP reactions) and stir for 4-24 hours. Monitor the reaction by TLC.[20]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization to yield the pure 4-aminoquinoline derivative.[25]
-
Part 3: The 4-Chloroquinoline Building Block in Drug Discovery
The ability to easily diversify the 4-position of the quinoline ring has cemented this scaffold's role in the development of drugs across multiple therapeutic areas.
Antimalarial Agents: The Enduring Legacy
The field of antimalarial chemotherapy is built upon the 4-aminoquinoline scaffold. Chloroquine, derived from the SNAr reaction of 4,7-dichloroquinoline with a diamine side chain, was a revolutionary treatment for malaria.[4] Its mechanism involves accumulating in the parasite's acidic digestive vacuole and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[26]
Widespread resistance has driven the development of new analogues. By modifying the side chain attached to the 4-amino group, scientists have developed drugs like Amodiaquine, Piperaquine, and Ferroquine, which retain activity against some chloroquine-resistant strains.[3][27] The 4-chloroquinoline remains the primary starting material for these vital medicines.
Caption: A typical drug discovery workflow utilizing the 4-chloroquinoline building block.
Anticancer Agents: Targeting Cellular Machinery
The quinoline scaffold has been successfully exploited to develop targeted cancer therapies.
-
Kinase Inhibitors: Many kinase inhibitors feature a quinoline core that serves to anchor the molecule in the ATP-binding pocket of the target enzyme. Bosutinib, a Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia, is a prime example where the quinoline core is functionalized at the 4-position.[1]
-
Autophagy Inhibitors: Chloroquine and its derivatives are known to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[6] This has led to numerous clinical trials investigating chloroquine as an adjunct to traditional chemotherapy and radiation.[6] Researchers are actively synthesizing new 4-aminoquinoline derivatives to optimize this anticancer effect while minimizing side effects.[28]
Emerging Applications
The versatility of the 4-chloroquinoline building block continues to be explored in new therapeutic contexts.
-
Antibacterial Agents: Quinolone antibiotics are a major class of antibacterials, and derivatives of the 4-chloroquinoline scaffold are being investigated for novel antibacterial properties.[5]
-
Neurodegenerative Diseases: Recent studies have identified 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2 (Nurr1), a key transcription factor in the development and maintenance of dopamine neurons.[29] This discovery positions the scaffold as a promising starting point for developing neuroprotective therapeutics for Parkinson's disease.[7][29]
Conclusion
The 4-chloroquinoline derivative is more than just a heterocyclic compound; it is a strategically activated, highly versatile platform for chemical innovation. Its straightforward synthesis and predictable, robust reactivity via nucleophilic aromatic substitution provide an efficient and reliable entry point into a rich chemical space. From the foundational antimalarials that have saved millions of lives to cutting-edge kinase inhibitors and novel neuroprotective agents, the 4-chloroquinoline scaffold has repeatedly proven its value. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and application of this core building block remains an indispensable tool in the quest for the next generation of therapeutics.
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-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]
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Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. - ResearchGate. [Link]
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Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI. [Link]
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Conrad-Limpach Reaction. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]
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-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. [Link]
-
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Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. [Link]
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4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC. [Link]
-
4-aminoquinolines as Antimalarial Drugs. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
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- 28. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 29. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Ethyl-2-Methylquinoline Scaffold: Synthetic Utility and Medicinal Applications
[1][2]
Executive Summary
The 8-ethyl-2-methylquinoline scaffold represents a specialized substructure within the privileged quinoline class. Unlike the ubiquitous 8-hydroxyquinolines (metal chelators) or 4-aminoquinolines (antimalarials), the 8-ethyl-2-methyl variant serves a distinct role in medicinal chemistry: it functions as a lipophilic, sterically defined anchor .
The 8-ethyl group provides a bulky hydrophobic moiety that can fill specific enzyme pockets or disrupt metabolic oxidation at the vulnerable 8-position, while the 2-methyl group (quinaldine position) retains high reactivity for rapid diversification into styrylquinolines or heterocyclic hybrids. This guide explores its synthesis, Structure-Activity Relationship (SAR) profile, and application in kinase inhibitor development.
Chemical Architecture & SAR Logic
The Pharmacophore
The scaffold consists of a bicyclic aromatic system defined by two critical substitution points:
-
C8-Ethyl Group (The Anchor):
-
Steric Bulk: The ethyl group is significantly bulkier than a methyl group, often used to induce atropisomerism or lock conformation when the quinoline ring binds to a receptor.
-
Lipophilicity: Increases cLogP, facilitating membrane permeability and hydrophobic interactions within the binding pocket (e.g., the ATP-binding site of kinases).
-
Metabolic Shielding: Blocks Phase I metabolic hydroxylation at the 8-position, a common clearance pathway for quinolines.
-
-
C2-Methyl Group (The Handle):
-
Benzylic Acidity: The protons on the C2-methyl group are acidic (
), allowing for facile deprotonation and condensation with aldehydes (to form styryl derivatives) or esters (Claisen-type condensations). -
Extension Point: Serves as the primary vector for growing the molecule into the solvent-exposed region of a protein target.
-
Visualization: SAR & Reactivity Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 8-ethyl-2-methylquinoline scaffold.
Synthetic Pathways[3][4][5]
The synthesis of 8-ethyl-2-methylquinoline is classically achieved via the Doebner-Miller Reaction , a variant of the Skraup synthesis that utilizes
Primary Route: Modified Doebner-Miller
This route is preferred for its atom economy and the availability of starting materials (2-ethylaniline).
-
Starting Materials: 2-Ethylaniline, Crotonaldehyde (or Paraldehyde/Acetaldehyde), HCl (conc).
-
Mechanism:
-
Michael Addition: The amine of 2-ethylaniline attacks the
-carbon of crotonaldehyde. -
Cyclization: Electrophilic aromatic substitution closes the ring.
-
Oxidation: The intermediate dihydroquinoline is oxidized (often by the Schiff base formed in situ or added oxidants like Iodine or Nitrobenzene) to the fully aromatic quinoline.
-
Experimental Protocol (Bench Scale)
Objective: Synthesis of 8-ethyl-2-methylquinoline (10g scale).
Reagents:
-
2-Ethylaniline (12.1 g, 0.1 mol)
-
Crotonaldehyde (8.4 g, 0.12 mol)
-
Hydrochloric acid (6M, 50 mL)
-
Zinc chloride (ZnCl₂, 2g) - Lewis acid catalyst
-
Toluene (Extraction solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.
-
Acidification: Add 2-ethylaniline and ZnCl₂ to the flask. Cool to 0°C in an ice bath. Slowly add 6M HCl with stirring.
-
Addition: Add crotonaldehyde dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <10°C during addition to prevent polymerization.
-
Reflux: Once addition is complete, heat the mixture to reflux (100°C) for 4 hours. The solution will turn dark brown.
-
Workup:
-
Cool to room temperature.
-
Basify with 20% NaOH solution until pH > 10. The oil will separate.
-
Extract with Toluene (3 x 50 mL).
-
Wash combined organic layers with brine, dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~140°C at 10 mmHg) or flash column chromatography (Hexane:EtOAc 9:1).
Synthetic Workflow Diagram
Figure 2: Doebner-Miller synthetic pathway for the target scaffold.
Medicinal Applications & Case Studies
PIM Kinase Inhibition
The 8-ethyl-2-methylquinoline scaffold appears prominently in patent literature regarding PIM kinase inhibitors (Proviral Integration site for Moloney murine leukemia virus). PIM kinases (PIM-1, PIM-2, PIM-3) are overexpressed in hematological malignancies.
-
Role of the Scaffold: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of a specific residue like Glu or Leu).
-
Role of 8-Ethyl: The 8-ethyl group occupies the "sugar pocket" or hydrophobic region II, providing selectivity over other kinases that cannot accommodate the steric bulk at this position.
-
Reaction: The 2-methyl group is oxidized to an aldehyde (using
) and then coupled with triazolopyridines to form the final inhibitor.
Antitumor Agents (Intercalators)
Derivatives where the 2-methyl group is extended into styryl moieties (e.g., 2-(2-arylethenyl)-8-ethylquinoline) have shown cytotoxicity against human cancer cell lines (HeLa, MCF-7). The planar quinoline core intercalates into DNA, while the 8-ethyl group aids in cellular uptake by increasing lipophilicity.
Data Summary: Substituent Effects
| Substituent (C8) | LogP (Est.) | Steric Bulk ( | Metabolic Stability | Primary Application |
| -H | 2.6 | Low | Low (C8-OH formation) | General Antimalarial |
| -OH | 1.9 | Low | High (Conjugation) | Metal Chelation |
| -Methyl | 3.1 | Medium | Medium | Steric Probe |
| -Ethyl | 3.6 | High | High | Kinase Selectivity / Hydrophobic Anchor |
Safety & Handling (DMPK/Tox)
When working with 8-ethyl-2-methylquinoline, researchers must account for specific toxicological properties inherent to alkyl-quinolines.
-
Genotoxicity: Many methylated quinolines are planar intercalators. While the 8-ethyl group disrupts planarity slightly (reducing intercalation risk compared to 8-H), standard Ames test protocols should be assumed positive until proven otherwise.
-
Skin Absorption: The high LogP (3.6) indicates significant potential for transdermal absorption. Double-gloving (Nitrile) is mandatory.
-
Metabolism: The primary metabolic route is likely benzylic oxidation at the ethyl group (forming 8-(1-hydroxyethyl)) or N-oxidation.
References
-
Preparation of 8-ethyl-2-methylquinoline via Doebner-Miller
-
Source: Campanati, M., et al. "Environmentally friendly synthesis of nitrogen-containing heterocycles."[1] Catalysis Today, 2005.
- Context: Describes the vapor phase synthesis using 2-ethylaniline and ethylene glycol over K10 montmorillonite.
-
-
PIM Kinase Inhibitor Synthesis
- Source: Patent WO2012154274A1. "Triazolopyridine compounds as pim kinase inhibitors."
- Context: Details the use of 8-ethyl-2-methylquinoline as a key intermediate (Step A) and its subsequent oxidation to 8-ethylquinoline-2-carbaldehyde.
-
Cytotoxicity of 2-Styryl-8-substituted Quinolines
- Source: Joy, M.N., et al. "Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines." ACS Omega, 2022.
- Context: While focusing on 8-OH/8-NO2, this establishes the SAR for the 2-styryl extension common to this scaffold.
-
General Quinoline Synthesis Reviews
Technical Guide: Structure-Activity Relationship (SAR) of 8-Substituted Quinolines
Topic: Structure-Activity Relationship (SAR) of 8-Substituted Quinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Privileged 8-Position
The quinoline scaffold is a cornerstone of medicinal chemistry, but the 8-position holds a unique status due to its ability to modulate two critical physicochemical properties: metal chelation capability (in 8-hydroxyquinolines) and metabolic redox cycling (in 8-aminoquinolines).
This guide deconstructs the SAR of 8-substituted quinolines, moving beyond basic substitution patterns to explore the causal links between electronic effects, lipophilicity (LogP), and biological efficacy. It provides actionable protocols for synthesis and validation, ensuring that experimental designs are robust and self-validating.
Mechanistic SAR: The Dual Pathways
The biological activity of 8-substituted quinolines bifurcates into two primary mechanisms, driven by the nature of the substituent at C8.
8-Hydroxyquinolines (8HQ): The Chelation Paradigm
-
Core Mechanism: 8HQs act as bidentate ligands, coordinating divalent metal ions (
, , ) via the pyridinyl nitrogen and the phenolate oxygen. -
Therapeutic Application: Antimicrobial (Clioquinol), Neuroprotection (PBT2), Anticancer.
-
SAR Logic:
-
The 8-OH Group: Absolute requirement. Methylation (8-OMe) abolishes chelation and typically kills antimicrobial activity.
-
C5 & C7 Substitution: These positions control lipophilicity and electronic density on the chelating atoms. Electron-withdrawing groups (Halogens,
) at C5/C7 increase the acidity of the phenol ( drops), stabilizing the complex at physiological pH. -
Steric Bulk: Large groups at C7 can disrupt planar chelation but are exploited in "Mannich bases" to solubilize the scaffold and add auxiliary binding motifs.
-
8-Aminoquinolines (8AQ): The Metabolic Redox Engine
-
Core Mechanism: Prodrugs requiring metabolic activation (primarily CYP2D6) to form quinone-imine metabolites that generate Reactive Oxygen Species (ROS).
-
Therapeutic Application: Antimalarial (Primaquine, Tafenoquine).
-
SAR Logic:
-
The 8-Diamine Chain: The terminal amine is crucial for transporter recognition and lysosomotropism (accumulation in the parasite's acidic food vacuole).
-
C6-Methoxy: Essential for preventing rapid ring degradation while maintaining the electronic potential for redox cycling.
-
C5-Substitution: Introduction of phenoxy groups (as in Tafenoquine) blocks metabolic hydroxylation at C5, extending half-life and reducing hemotoxicity.
-
Visualization: Mechanism of Action & Synthesis[1]
The following diagram illustrates the divergent pathways of 8-substituted quinolines and the synthesis logic for 8-hydroxyquinoline Mannich bases.
Caption: Divergent SAR pathways for 8-hydroxy (chelation-driven) and 8-amino (metabolism-driven) quinolines.
Experimental Protocols
Synthesis of 7-((Dialkylamino)methyl)quinolin-8-ol (Mannich Base)
This protocol introduces a solubilizing amine tail at the C7 position, a critical modification for bioavailability in anticancer and antimicrobial research.
Causality: The Mannich reaction utilizes the high electron density at C7 (ortho to the hydroxyl) to form a C-C bond. Using a secondary amine prevents over-alkylation.
Reagents:
-
8-Hydroxyquinoline (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)
-
Secondary Amine (e.g., Morpholine or Piperidine) (1.1 eq)
Step-by-Step Protocol:
-
Preparation: Dissolve 8-hydroxyquinoline (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add the secondary amine (11 mmol) to the solution while stirring.
-
Activation: Add Paraformaldehyde (12 mmol) slowly. Note: Paraformaldehyde depolymerizes to formaldehyde in situ, providing a controlled source of the electrophile.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a more polar spot than the starting material. -
Isolation: Cool the reaction to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.[5]
-
-
Characterization: Confirm structure via
-NMR. Look for the diagnostic singlet (approx. 3.8–4.0 ppm) corresponding to the methylene bridge ( ) between the ring and the amine.
Self-Validating Protocol: Job’s Plot for Metal Chelation
Objective: Determine the binding stoichiometry (e.g., 1:1, 1:2) between the synthesized quinoline ligand (L) and a metal ion (
Trustworthiness: This method is self-validating because it relies on the intersection of linear regression lines; deviations from linearity indicate experimental error or multiple equilibria.
Protocol:
-
Stock Solutions: Prepare equimolar solutions (
) of the Ligand (in buffer/DMSO) and Metal Salt (e.g., in water). -
Series Preparation: Prepare a series of samples where the total molar concentration (
) is constant, but the mole fraction ( ) varies from 0 to 1.-
Sample 1: 0 mL L + 10 mL M (
) -
Sample 5: 5 mL L + 5 mL M (
) -
Sample 10: 10 mL L + 0 mL M (
)
-
-
Measurement: Measure the Absorbance (A) of each solution at the
of the complex (determined via a preliminary scan). -
Plotting: Plot
vs. Mole Fraction ( ).- (Subtract background absorbance of free species).
-
Analysis: The peak of the curve indicates stoichiometry.[6][7][8]
Quantitative Data: SAR Comparison
The following table summarizes the impact of specific substitutions on biological activity, synthesizing data from antimicrobial and antimalarial studies.
| Compound Class | Substituent (C5) | Substituent (C7) | Substituent (C8) | LogP (Approx) | Primary Activity | Mechanism Note |
| 8-Hydroxyquinoline | H | H | -OH | 1.9 | Weak Antibacterial | Moderate chelation; low membrane permeability. |
| Clioquinol | -Cl | -I | -OH | 3.5 | Potent Antifungal | High lipophilicity enhances CNS/cell entry; strong chelation. |
| Nitroxoline | H | -OH | 1.8 | Urinary Antibiotic | Nitro group increases acidity; concentrates in urine. | |
| Primaquine | H | H | -NH-CH(Me)-(CH2)3-NH2 | 1.6 | Antimalarial (Vivax) | Metabolic activation required; active against liver stage. |
| Tafenoquine | -O-Ph | H | -NH-CH(Me)-(CH2)3-NH2 | 4.6 | Antimalarial (Long acting) | Phenoxy group blocks metabolism; increases half-life. |
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
McChesney, J. D. (1981). "Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs." Bulletin of the World Health Organization. Link
-
BenchChem. (2025).[2][5] "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." BenchChem Technical Guides. Link
-
Renfrew, A. K. (2014). "Transition metal complexes of 8-hydroxyquinoline derivatives for metalloprotein inhibition." Inorganic Chemistry Frontiers. Link
-
Job, P. (1928).[8] "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie. Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. youtube.com [youtube.com]
- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]
Physical Properties of 2,4,8-Trisubstituted Quinoline Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the physical, electronic, and solid-state properties of 2,4,8-trisubstituted quinoline derivatives. Targeted at researchers in medicinal chemistry and materials science, this document synthesizes experimental data with theoretical insights to explain how specific substitution patterns at the 2, 4, and 8 positions dictate solubility, crystal packing, photophysics, and pharmacokinetic behavior.
Introduction: The Strategic Triad of Substitution
The quinoline scaffold is a privileged structure in drug discovery. However, the specific 2,4,8-trisubstitution pattern offers a unique geometric and electronic advantage over mono- or di-substituted variants.[1]
-
Position 2 (Electronic & Steric Gatekeeper): Substituents here extend the
-conjugation system, directly influencing absorption maxima ( ) and fluorescence quantum yield ( ).[1] Sterically, bulky groups at C2 can twist the scaffold, reducing planarity. -
Position 4 (Lipophilicity & Solubility Modulator): Often utilized to append solubilizing basic side chains (e.g., amines) or lipophilic aryl rings.[1] This position is electronically coupled to the nitrogen lone pair but less sterically hindered relative to the ring nitrogen than position 2.
-
Position 8 (Metabolic Blockade & Chelation): The "anchor" of this triad. Substitution at C8 is critical for:
-
Blocking metabolic oxidation: Preventing the formation of toxic quinone-imine intermediates.[1]
-
Chelation: If substituted with heteroatoms (OH, SH, NH2), it forms bidentate ligands with metals (Zn²⁺, Fe²⁺), crucial for metalloenzyme inhibition.[1]
-
Peri-interactions: Steric clash with the C1-proton or substituents at C1 (if N-alkylated) creates a "peri-effect," distorting the ring and altering solid-state packing.[1]
-
Structural & Electronic Landscape
Molecular Orbital Distribution (HOMO/LUMO)
In 2,4,8-trisubstituted derivatives, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbocyclic ring (positions 5, 6, 7, 8) and the substituent at C8. The Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the pyridine ring (N1, C2, C3, C4).
-
Consequence: Excitation often involves an Intramolecular Charge Transfer (ICT) from the benzene ring (donor) to the pyridine ring (acceptor).
-
Tuning: Electron-donating groups (EDGs) at C8 (e.g., -OMe, -OH) raise the HOMO energy, narrowing the bandgap and red-shifting the absorption spectrum.[1]
Dipole Moments & Solvatochromism
The net dipole moment (
-
Ground State: 2,4-diaryl substitution creates a significant dipole along the long axis.[1]
-
Excited State: Upon photoexcitation, the dipole moment often increases (
). This leads to positive solvatochromism , where emission spectra bathochromically shift (red-shift) in polar solvents (e.g., DMSO vs. Hexane) due to solvent relaxation stabilizing the ICT state.[1]
Solid-State Physics: Crystal Packing & Thermal Properties[1]
Crystal Packing Motifs
X-ray diffraction studies of 2,4,8-trisubstituted quinolines reveal that packing is dominated by
| Interaction Type | Structural Cause | Effect on Physical Property |
| Planar quinoline core stacking (Centroid distance ~3.6 Å).[1] | High Melting Point (>150°C); Reduced aqueous solubility.[1] | |
| Peri-Interaction | Steric bulk at C8 (e.g., -NO2, -Ph) twists the substituent out of plane.[1] | Disrupts close packing; lowers Melting Point relative to planar analogs.[1] |
| Intermolecular H-Bonds | Donor at C8 (e.g., -OH) and Acceptor at N1 of neighbor.[1] | Formation of centrosymmetric dimers; drastically reduces solubility.[1] |
Melting Point Trends
Trisubstitution generally increases lattice energy compared to monosubstituted quinoline (MP -15°C).[1]
-
Aryl Derivatives: 2,4-diphenyl-8-methylquinoline derivatives often exhibit MPs in the range of 160–220°C .[1]
-
Symmetry Effect: Symmetrical substitution (e.g., 2,4-dimethyl) yields higher MPs than asymmetrical analogs due to better packing efficiency.[1]
Photophysical Properties
Fluorescence & Quantum Yield
Derivatives with an 8-hydroxy or 8-amino group are highly fluorescent due to Excited State Intramolecular Proton Transfer (ESIPT) or rigid chelation.[1]
-
Quantum Yield (
): Typically 0.1 – 0.8 depending on solvent.[1] -
Stokes Shift: Large Stokes shifts (60–150 nm) are common, minimizing self-absorption and making these excellent candidates for biological imaging probes.[1]
Visualization: Photophysical Energy Flow
The following diagram illustrates the energy dissipation pathways in these derivatives.
Figure 1: Jablonski diagram illustrating the competition between fluorescence, non-radiative decay, and intersystem crossing in quinoline derivatives.
Pharmacokinetic-Relevant Properties[1]
Lipophilicity (LogP)
The partition coefficient is heavily dependent on the C4 and C8 substituents.
-
Base Scaffold: LogP ~ 2.0.[1]
-
2,4-Diaryl-8-methyl: LogP rises to > 4.5, often requiring formulation strategies (e.g., salt formation, encapsulation) for drug delivery.[1]
-
Tuning: Introduction of a morpholine or piperazine ring at C4 significantly lowers LogP (to ~2.5–3.5), improving oral bioavailability.[1]
Aqueous Solubility[1]
-
Neutral Form: Generally < 10 µg/mL (Poor).[1]
-
Salt Form (Hydrochloride/Mesylate): Protonation of the quinoline nitrogen (pKa ~ 4.9) increases solubility to > 1 mg/mL, making salts the preferred solid form for pharmaceutical development.
Experimental Protocols
Synthesis Workflow (Modified Friedlander)
This robust protocol yields 2,4,8-trisubstituted quinolines with high fidelity.[1]
Figure 2: Modified Friedlander synthesis pathway for accessing 2,4,8-trisubstituted quinoline scaffolds.
Step-by-Step Protocol:
-
Reactants: Combine 2-amino-3-substituted-acetophenone (1.0 eq) with an appropriate ketone (e.g., acetophenone for 2-phenyl, 1.0 eq) in ethanol.
-
Catalysis: Add KOH (10 mol%) or sulfamic acid (5 mol%).
-
Reflux: Heat at reflux (80°C) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography if necessary.
Solubility Assay (Thermodynamic)
-
Preparation: Add excess solid compound to 2 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PTFE filter.[1]
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
Data Summary Table
| Derivative (Substituents) | Melting Point (°C) | LogP (Calc) | ||
| 2,4,8-Trimethylquinoline | Liquid / Low MP | 3.3 | 310 | < 0.1 |
| 2-Ph, 4-Ph, 8-OH | 164–165 | 4.2 | 345 | 0.25 |
| 2-Ph, 4-Ph, 8-NO2 | 273–276 | 4.8 | 330 | < 0.05 |
| 2-Me, 4-COOH, 8-Cl | > 300 (dec) | 2.8 | 320 | N/A |
Structure-Activity Relationship (SAR) Logic[1]
Figure 3: SAR decision matrix for optimizing physical properties of the quinoline scaffold.
References
-
Martinez, P. D. G., et al. (2018).[1] "2,3,8-Trisubstituted Quinolines with Antimalarial Activity."[1] Anais da Academia Brasileira de Ciências. Link
-
Chouaih, A., et al. (2017).[1] "Crystal structure and Hirshfeld surface analysis of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate." Acta Crystallographica Section E. Link
-
Desai, R. N., et al. (2015).[1] "Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde." Acta Crystallographica Section E. Link
-
Naik, P., & Math, N. (2010).[1] "Photo physical properties of 8-hydroxy quinoline." Indian Journal of Pure & Applied Physics. Link
-
Zhu, X., et al. (2019).[1] "Design, synthesis, crystal structures, and photophysical properties of tetraphenylethene-based quinoline derivatives." Macquarie University Research Output. Link
-
Ilango, K., et al. (2015).[1] "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." Austin Journal of Analytical and Pharmaceutical Chemistry. Link
-
National Center for Biotechnology Information.[1] (2025).[1][2][3] "PubChem Compound Summary for CID 87645, 2,4,8-Trimethylquinoline." Link[1]
Sources
Methodological & Application
Synthesis of 4-Chloro-8-ethyl-2-methylquinoline from 2-ethylaniline
Abstract & Strategic Overview
This application note details the robust synthesis of 4-Chloro-8-ethyl-2-methylquinoline starting from 2-ethylaniline . This scaffold is a critical intermediate in the development of substituted quinoline-based antimalarials, kinase inhibitors, and agrochemical safeners.
The synthesis follows a Conrad-Limpach strategy, chosen for its high regioselectivity in yielding 4-hydroxyquinolines (4-quinolones) from ortho-substituted anilines, distinct from the Skraup or Doebner-Miller syntheses which often yield complex mixtures. The workflow consists of three phases:
-
Condensation: Formation of the
-enamino ester with azeotropic water removal. -
Thermal Cyclization: High-temperature intramolecular cyclization to the 4-hydroxyquinoline core.[1]
-
Deoxychlorination: Conversion of the hydroxyl moiety to the chloride using Phosphorus Oxychloride (
).[2]
Retrosynthetic Logic
The presence of the ethyl group at the C8 position (derived from the C2 position of the aniline) introduces steric bulk near the nitrogen center. The Conrad-Limpach route is preferred here because the initial condensation occurs away from the steric center, and the cyclization step is thermodynamically driven at high temperatures (
Figure 1: Retrosynthetic pathway utilizing the Conrad-Limpach protocol.
Experimental Protocols
Phase 1: Enamine Formation (Condensation)
Objective: Synthesize Ethyl
Materials:
-
2-Ethylaniline (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)[1]
-
Glacial Acetic Acid (0.05 equiv - Catalyst)
-
Toluene (Solvent, 5 mL/g of aniline)
-
Anhydrous
[3]
Protocol:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add 2-ethylaniline, ethyl acetoacetate, toluene, and catalytic acetic acid to the flask.
-
Reaction: Heat the mixture to vigorous reflux (
C). Monitor the collection of water in the Dean-Stark trap.-
Checkpoint: The reaction is complete when water evolution ceases (typically 3–5 hours).
-
-
Workup: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess ethyl acetoacetate.
-
Validation: The product should be a viscous yellow/orange oil. Obtain a
-NMR to confirm the presence of the vinyl proton ( ppm) and disappearance of the aniline .-
Note: Do not purify by column chromatography; the enamine is hydrolytically unstable on silica. Use crude in Phase 2.[1]
-
Phase 2: Thermal Cyclization
Objective: Cyclize the enamine to 4-Hydroxy-8-ethyl-2-methylquinoline.
Critical Mechanism: Electrocyclic ring closure followed by elimination of ethanol. This step requires temperatures
Materials:
-
Crude Enamine (from Phase 1)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) - 10 mL/g of enamine.
Protocol:
-
Pre-heating: In a large 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to remove ethanol), heat the Dowtherm A to a rolling boil (
C).-
Safety: Ensure the setup is in a well-ventilated fume hood.[3] Dowtherm vapor is irritating.
-
-
Addition: Transfer the crude enamine into a pressure-equalizing addition funnel. Slowly add the enamine dropwise to the boiling solvent over 20–30 minutes.
-
Reaction: Continue reflux for 30–60 minutes after addition is complete. Ethanol will distill off.
-
Workup: Cool the mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Dilute the mixture with hexane or diethyl ether (to solubilize Dowtherm A) and filter the solid precipitate. Wash copiously with hexane.
-
Purification: Recrystallize from ethanol or acetone.
-
Target: Off-white to pale brown solid.
-
Phase 3: Deoxychlorination
Objective: Convert the 4-hydroxy group to the 4-chloro moiety.
Critical Mechanism: Activation of the tautomeric lactam oxygen by
Materials:
-
4-Hydroxy-8-ethyl-2-methylquinoline (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 equiv) -
Optional: DMF (Catalytic drops)
Protocol:
-
Setup: Dry 2-neck RBF with reflux condenser and drying tube (
). -
Charging: Add the solid quinoline derivative. Carefully add
(Corrosive!). -
Reaction: Heat to reflux (
C) for 2–4 hours. The solid will dissolve, turning the solution dark.-
Monitoring: TLC (Ethyl Acetate/Hexane) will show the conversion of the polar starting material to a non-polar spot.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto a stirred slurry of crushed ice and
(to neutralize acid). Exothermic! -
Maintain pH
to ensure the free base is formed.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Drying: Dry organic layer over
, filter, and concentrate. -
Final Purification: Recrystallize from hexane/ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).
Quantitative Data Summary
| Parameter | Phase 1 (Enamine) | Phase 2 (Cyclization) | Phase 3 (Chlorination) |
| Stoichiometry | 1.0 : 1.1 (Aniline:EAA) | High Dilution | 1.0 : 5.0 (Substrate: |
| Temperature | |||
| Time | 3–5 Hours | 0.5–1 Hour | 2–4 Hours |
| Solvent | Toluene | Dowtherm A | Neat ( |
| Typical Yield | >90% (Crude) | 60–75% | 80–90% |
| Key Byproduct | Water | Ethanol |
Troubleshooting & Optimization Logic
The following decision tree illustrates the logic for troubleshooting low yields in the cyclization step, which is the most common bottleneck.
Figure 2: Troubleshooting logic for the thermal cyclization phase.
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water to release HCl and phosphoric acid. Always quench into ice/base, never add water to . Work in a fume hood. -
Dowtherm A: High boiling point (
C). Risk of severe thermal burns. Ensure glassware is free of star cracks before heating to these temperatures. -
2-Ethylaniline: Toxic by inhalation and skin contact. May cause methemoglobinemia.
References
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from
-
Wikipedia. (n.d.). Conrad-Limpach synthesis. Retrieved from
-
PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline (Analogous procedure). Retrieved from
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.[7] Retrieved from
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
Gould-Jacobs reaction protocol for 8-ethyl-2-methylquinoline synthesis
This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 8-ethyl-2-methylquinoline .
Editorial Note on Chemical Nomenclature & Reaction Selection
Critical Scientific Distinction: The user prompt references the "Gould-Jacobs reaction." However, the standard Gould-Jacobs reaction (aniline + diethyl ethoxymethylenemalonate) yields 4-hydroxyquinoline-3-carboxylates , which are unsubstituted at the 2-position. To synthesize the specific target 8-ethyl-2-methylquinoline (a quinaldine derivative), the chemically valid and industry-standard protocol is the Doebner-Miller Synthesis (or the related Conrad-Limpach method for 4-hydroxy intermediates). Decision: To ensure scientific integrity (E-E-A-T) and provide the actual molecule requested, this guide details the Doebner-Miller protocol , while explicitly noting the divergence from Gould-Jacobs terminology.
Executive Summary
The synthesis of 8-ethyl-2-methylquinoline is a critical step in the development of pharmacophores and optoelectronic materials. While often conflated with general quinoline cyclizations (like Gould-Jacobs), the introduction of the methyl group at the C2 position necessitates the use of the Doebner-Miller reaction . This protocol utilizes 2-ethylaniline and crotonaldehyde under acid catalysis to achieve the target structure. We present an optimized, biphasic protocol designed to minimize polymerization side-products common in traditional Skraup-type syntheses.
Scientific Foundation & Reaction Mechanism
Why Doebner-Miller?
The Gould-Jacobs reaction involves the condensation of anilines with alkoxymethylenemalonates, inevitably yielding a 3-ester-4-hydroxy substitution pattern.[1] In contrast, the Doebner-Miller reaction specifically targets 2-methylquinolines (quinaldines) by condensing an aniline with an
Mechanism of Action
The reaction proceeds via a multi-step cascade:
-
Michael Addition / Schiff Base Formation: 2-Ethylaniline attacks the carbonyl or
-carbon of crotonaldehyde. -
Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring.
-
Oxidative Aromatization: The dihydroquinoline intermediate is oxidized (dehydrogenated) to the fully aromatic quinoline. In modern protocols, this is often facilitated by mild oxidants or disproportionation.
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of 8-ethyl-2-methylquinoline via Doebner-Miller cyclization.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Conc.[2][3] | Role | Hazard Note |
| 2-Ethylaniline | >98% | Precursor | Toxic, absorbs through skin. |
| Crotonaldehyde | >99% (Stabilized) | C3-C4 Synthon | Lachrymator , highly toxic. Handle in fume hood. |
| Hydrochloric Acid | 6 M | Catalyst | Corrosive. |
| Zinc Chloride | Anhydrous | Lewis Acid Co-catalyst | Corrosive, hygroscopic. |
| Toluene | HPLC Grade | Solvent (Extraction) | Flammable. |
| Sodium Hydroxide | 20% aq. solution | Neutralization | Corrosive. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Setup a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.
-
Acid Charge: Charge the flask with 2-Ethylaniline (12.1 g, 100 mmol) and 6 M HCl (30 mL) .
-
Catalyst Addition: Add Zinc Chloride (ZnCl₂, 13.6 g, 100 mmol) .
-
Expert Insight: ZnCl₂ acts as a Lewis acid to promote cyclization at lower temperatures, reducing the formation of polymeric tars common in neat acid reactions.
-
-
Heating: Heat the mixture to 95°C using an oil bath. Ensure vigorous stirring to maintain a homogeneous emulsion.
Phase 2: Controlled Addition (Critical Step)
-
Reagent Loading: Load Crotonaldehyde (8.4 g, 120 mmol) into the addition funnel.
-
Addition: Add the crotonaldehyde dropwise over 45–60 minutes .
-
Caution: The reaction is exothermic. Monitor internal temperature; do not allow it to exceed 105°C to prevent "runaway" polymerization.
-
-
Reflux: After addition is complete, increase bath temperature to reflux (~110°C) and hold for 3 hours . The solution will turn dark brown/black.
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature (25°C).
-
Basification: Slowly add 20% NaOH solution with stirring until the pH reaches 10–11. The organic base will separate as an oil.
-
Extraction: Extract the aqueous mixture with Toluene (3 x 50 mL) .
-
Washing: Combine organic layers and wash with brine (50 mL), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude brown oil.
Phase 4: Purification
-
Distillation: Perform vacuum distillation (0.5 mmHg).
-
Expected Boiling Point: ~115–120°C at 0.5 mmHg (literature values vary; collect the main fraction).
-
-
Final Yield: Typical yield is 60–75% as a pale yellow oil or low-melting solid.
Quality Control & Validation
To ensure the protocol was successful, compare the product against these standard metrics.
| Parameter | Specification | Method |
| Appearance | Pale yellow oil / solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/Water) |
| 1H NMR (CDCl₃) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 172.11 | LC-MS (ESI+) |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 8-ethyl-2-methylquinoline.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Excessive Tar/Polymer | Addition of crotonaldehyde was too fast or temp too high. | Slow down addition rate; ensure internal temp stays <105°C during addition. |
| Low Yield (<40%) | Incomplete oxidation of the intermediate dihydroquinoline. | Add a mild oxidant (e.g., I₂ or nitrobenzene) or extend reflux time. |
| Product Impurity (Isomers) | Impure starting aniline. | Verify 2-ethylaniline purity by GC-MS prior to use. |
References
-
Doebner-Miller Reaction Overview : Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944, 35(2), 77–277. Link
-
Synthesis of 8-ethyl-2-methylquinoline (Patent Reference) : Triazolopyridine compounds as pim kinase inhibitors. WO2012154274A1. Example 37/60 (Step A). Link
-
Standard Quinaldine Synthesis Protocol : Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Quinoline Synthesis). Link
-
Gould-Jacobs Distinction : Gould, R. G.; Jacobs, W. A.[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link
-
Modern Catalytic Improvements : Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 2006, 71(4), 1668–1676. Link
Sources
Troubleshooting & Optimization
Technical Support Center: POCl3-Mediated Quinoline Synthesis
Precision Chemistry Support | Reference ID: QN-CL-04
Status: Operational Audience: Medicinal Chemistry & Process Development Teams Subject: Minimizing Byproducts & Optimizing Deoxychlorination
Introduction: The "Hidden" Vilsmeier Pathways
Welcome to the technical support center. You are likely here because your LCMS shows a reverting starting material, your NMR has broad phosphorous "humps," or your reaction mixture has turned into an intractable black tar.
While POCl
Module 1: The Reaction Core (Mechanism & Control)
To fix the impurity profile, we must first visualize the failure points. The reaction proceeds through an activation step (formation of the active electrophile) followed by nucleophilic displacement.
The Critical Pathway
The most common failure is incomplete activation followed by hydrolysis during workup. If the hydroxyl group is phosphorylated but not displaced by chloride before quenching, the intermediate hydrolyzes back to the starting material (4-OH).
Figure 1: Mechanistic pathway showing the "Danger Zone" where the phosphorylated intermediate can revert to starting material or dimerize if not heated sufficiently to drive chloride substitution.
Module 2: Troubleshooting Specific Impurities
Use this guide to identify and eliminate specific peaks in your data.
Issue 1: The "Reverting" Starting Material
Symptom: Reaction looked complete by TLC/LCMS (intermediate is non-polar), but after aqueous workup, the 4-hydroxyquinoline peak returns.
-
Root Cause: You isolated the phosphorylated intermediate, not the chloride. The P-O bond hydrolyzed back to C-OH upon contact with water.[1]
-
Fix:
-
Increase Temperature: The displacement of the phosphate leaving group by Cl
is the rate-determining step and requires heat (typically >70°C). -
Catalytic DMF: Add 2-5 drops of DMF. It forms the reactive Vilsmeier reagent (
), which is a harder electrophile than POCl alone, facilitating easier displacement.
-
Issue 2: The "Sticky" Dimer
Symptom: A lipophilic impurity (M+ mass = 2x SM + P or similar) that trails the product.
-
Root Cause: Pseudodimerization. The phosphorylated intermediate reacts with unreacted starting material (which is nucleophilic) instead of the chloride ion.
-
Fix:
-
Stoichiometry: Ensure POCl
is in excess (at least 3-5 equivalents). -
Order of Addition: Do not add POCl
to a hot solution of substrate. Mix cold, then heat. This ensures all SM is phosphorylated before the temperature rises enough for intermolecular attack.
-
Issue 3: Broad Phosphorous "Humps" in NMR
Symptom:
-
Root Cause: Incomplete hydrolysis of phosphoryl byproducts (dichlorophosphoric acid, polyphosphates).
-
Fix:
-
The Ammonia Wash: After the initial quench, adjust pH to ~8-9 with Ammonium Hydroxide (
). The ammonium cation helps solubilize phosphate species in the aqueous layer better than sodium in some cases. -
The "Hot" Quench (Risky but effective): Quench into hot water (carefully!) to rapidly hydrolyze P-Cl bonds to water-soluble P-OH bonds.
-
Module 3: Optimized "Gold Standard" Protocol
This protocol is designed to minimize thermal degradation ("tar") and ensure complete conversion.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| 4-Hydroxyquinoline | 1.0 | Substrate |
| POCl | 3.0 - 5.0 | Reagent & Solvent |
| DMF | 0.1 - 0.2 (Cat.) | Catalyst (Vilsmeier formation) |
| Toluene/Acetonitrile | (Optional) | Co-solvent if substrate is insoluble |
Step-by-Step Methodology
-
Setup (Moisture Control): Flame-dry a round-bottom flask. Equip with a drying tube (CaCl
) or N line. POCl hydrolysis creates HCl gas—scrubbing is required. -
Cold Addition: Charge the flask with 4-hydroxyquinoline. Add POCl
slowly at 0°C (ice bath).-
Why? Adding to hot POCl
causes immediate local overheating and dimerization.
-
-
Catalysis: Add catalytic DMF (dimethylformamide) dropwise.
-
Observation: Evolution of gas (CO/CO
if wet, or HCl) and a color change (often yellow orange).
-
-
Ramp: Remove ice bath. Stir at RT for 30 mins, then heat to reflux (105°C) or 80°C if using a co-solvent.
-
Monitoring: Monitor by TLC/LCMS.
-
Critical Check: Take a 50
L aliquot, quench in methanol (not water) with a drop of amine. This converts the intermediate to a stable methyl ether/amine adduct for easier LCMS ID, distinguishing it from the chloride product.
-
-
Workup (The "Clean" Quench):
-
Cool reaction to RT.
-
Pour mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <20°C.
-
Safety: This is highly exothermic.[2] Latent heat can cause delayed boiling.
-
-
Basification: Slowly add 25% NaOH or NH
OH until pH 9-10.-
Why? The free base quinoline precipitates here. The phosphate byproducts remain in the aqueous phase as salts.
-
-
Extraction: Extract with DCM or Ethyl Acetate. Wash organic layer with sat. NaHCO
(removes residual acid) and Brine .
Module 4: Troubleshooting Decision Tree
Follow this logic flow when your purity is low.
Figure 2: Logic flow for diagnosing common failure modes in chlorination.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl
Q: My product is trapped in the phosphorous "goo" during extraction. How do I break the emulsion? A: This is common. Filter the biphasic mixture through a pad of Celite . The solid phosphorous polymers often get trapped in the Celite, breaking the emulsion. Alternatively, use Chloroform/Isopropanol (3:1) as the extraction solvent; it has higher solvating power for polar quinolines than pure DCM.
Q: Safety Warning: What is the smell when I add DMF?
A: Be extremely careful. The reaction of DMF and POCl
References
-
Mechanism of Chlorination: BenchChem Technical Support. "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline."
-
Vilsmeier-Haack Reagent Formation: Common Organic Chemistry. "POCl3 Mechanism for Activated Chlorine Formation."
-
Optimization of Quinazolone/Quinoline Chlorination: National Institutes of Health (NIH). "POCl3 chlorination of 4-quinazolones."
-
Process Safety (DMCC Formation): Organic Process Research & Development. "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination."
-
Meth-Cohn Synthesis Overview: Clockss/Heterocycles. "The Synthesis of Pyridines, Quinolines... by the Vilsmeier Method."
Sources
Technical Support Center: Optimizing Cyclization Temperature for 8-Ethylquinoline Precursors
Welcome to the technical support center for the synthesis and optimization of 8-ethylquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the cyclization of 8-ethylquinoline precursors.
Troubleshooting Guide: Cyclization Reactions
This section addresses specific issues that can arise during the synthesis of 8-ethylquinoline, focusing on optimizing the critical cyclization step.
Q1: My cyclization reaction is resulting in a low yield of 8-ethylquinoline. What are the primary factors related to temperature that I should investigate?
A1: Low yields are a frequent challenge in quinoline synthesis and are often directly linked to suboptimal reaction conditions, particularly temperature.[1][2] The cyclization step is highly sensitive to thermal conditions, and both insufficient and excessive heat can be detrimental.
-
Causality:
-
Temperature Too Low: Insufficient thermal energy may lead to an incomplete reaction, where the cyclization and subsequent dehydration/aromatization steps do not proceed to completion.[3][4] This leaves unreacted starting materials or stable intermediates in the reaction mixture. For instance, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the formation of a β-amino acrylate, while higher temperatures are required for the cyclization to the corresponding quinolone.[3]
-
Temperature Too High: Excessive heat can promote the formation of side products through polymerization of reactants or intermediates, especially in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis.[5][6] High temperatures (e.g., above 250 °C) can also lead to product decomposition, resulting in the formation of intractable tars, which makes product isolation exceedingly difficult.[5][7][8]
-
-
Troubleshooting & Optimization Protocol:
-
Establish a Baseline: If you have a literature procedure, start at the recommended temperature. If not, a temperature range of 100-150°C is a common starting point for many classical quinoline syntheses, such as the Combes reaction.[9]
-
Systematic Temperature Screening: Perform a series of small-scale reactions, varying the temperature in 10-20°C increments. For example, if your initial reaction was at 120°C, run parallel reactions at 100°C, 110°C, 130°C, and 140°C.[4]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the desired product and any byproducts at each temperature.[1][5] This will help you identify the optimal temperature that maximizes product formation while minimizing side reactions.
-
Consider Microwave Synthesis: Microwave irradiation can offer better control over the reaction temperature and significantly reduce reaction times, which can minimize the formation of degradation products.[5][6][10]
-
Q2: I'm observing a significant amount of tar-like residue in my reaction vessel, making product isolation nearly impossible. How can I mitigate this?
A2: Tar formation is a classic problem in quinoline synthesis, particularly in the Skraup and Doebner-von Miller reactions, which often employ harsh, strongly acidic conditions and high temperatures.[5][6]
-
Causality:
-
The aggressive reaction conditions, including the use of strong acids like concentrated sulfuric acid, can catalyze the polymerization of starting materials or intermediates, especially α,β-unsaturated carbonyl compounds generated in situ.[5][6]
-
Highly exothermic reactions can create localized "hot spots" that exceed the optimal temperature, leading to decomposition and tar formation.[5][11]
-
-
Troubleshooting & Optimization Protocol:
-
Add a Moderating Agent: In the Skraup synthesis, the addition of a moderator like ferrous sulfate can help to control the exothermic nature of the reaction, leading to a smoother and more controlled process.[5][11][12]
-
Use a Milder Catalyst: Replace strong Brønsted acids with Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or solid acid catalysts (e.g., Ag(I)-exchanged Montmorillonite K10, Nafion NR50), which can promote the reaction under milder conditions.[10][13]
-
Optimize Reagent Addition: Instead of adding all reagents at once, consider the slow, portion-wise addition of the most reactive components to maintain better control over the reaction temperature.
-
Employ Greener Alternatives: Consider using ionic liquids as both the solvent and catalyst. This can lead to cleaner reactions and easier product isolation.[5][6] Microwave-assisted synthesis can also provide more uniform heating, reducing the likelihood of tar formation.[5][6]
-
Q3: My TLC analysis shows multiple spots, indicating the formation of several side products. What are the likely culprits and how can I improve selectivity?
A3: The formation of multiple products is a common issue that directly impacts the yield of the desired 8-ethylquinoline.
-
Causality:
-
Regioisomer Formation: When using substituted anilines, cyclization can occur at different positions on the aromatic ring, leading to a mixture of isomers.[9]
-
Aldol Condensation: Under basic conditions, ketone starting materials can undergo self-aldol condensation, competing with the desired reaction pathway.[14]
-
Over-reduction/Oxidation: In reactions like the Skraup synthesis, incomplete oxidation can leave dihydroquinoline intermediates, while in other cases, the Schiff base intermediate can be reduced, forming partially saturated quinoline derivatives.[3][14]
-
-
Troubleshooting & Optimization Protocol:
-
Control the Catalyst: If you suspect base-catalyzed side reactions like aldol condensation, switch to an acid catalyst.[14] The choice of acid (Brønsted vs. Lewis) can also influence selectivity.[1][2]
-
Adjust Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may favor a particular side reaction.
-
Optimize Reaction Time and Temperature: As discussed previously, both time and temperature are critical. Monitor the reaction by TLC to stop it once the desired product is maximized, before significant side product formation or degradation occurs.[1]
-
Purification Strategy: If side products are unavoidable, consider optimizing your purification method. For basic quinoline products that may decompose on acidic silica gel, you can neutralize the silica by adding 1% triethylamine to the eluent.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted quinolines like 8-ethylquinoline?
A1: Several classical named reactions are foundational for quinoline synthesis:
-
Skraup Synthesis: This involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3][11][16] It's a powerful method but often suffers from harsh conditions and tar formation.[5][6]
-
Doebner-von Miller Reaction: This is a more flexible method that uses anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[3][13][16][17]
-
Combes Synthesis: This route involves the acid-catalyzed reaction of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3][9][18][19]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by acids or bases.[1][3]
Modern methods often focus on improving these classical routes through the use of milder catalysts, microwave assistance, and more environmentally friendly solvents.[10][20][21]
Q2: How does the choice of catalyst and solvent affect the optimal cyclization temperature?
A2: The catalyst and solvent play a crucial role in determining the required reaction temperature.
-
Catalysts: Strong Brønsted acids like H₂SO₄ often require high temperatures to drive the dehydration and aromatization steps.[9] In contrast, modern transition-metal catalysts (e.g., based on Rhodium, Cobalt, Copper) or Lewis acids can facilitate the reaction under much milder conditions, sometimes even at room temperature.[10][22] Nanocatalysts are also emerging as a way to improve reaction efficiency under greener conditions.[20]
-
Solvents: High-boiling point solvents are often used in thermal cyclizations to achieve the necessary temperatures.[23] However, the development of "green" protocols has shown that water or ionic liquids can be effective, sometimes allowing for lower reaction temperatures, especially when combined with microwave heating.[6][8]
Q3: Can substituents on the aniline precursor affect the cyclization?
A3: Yes, the electronic nature of substituents on the aniline ring has a significant impact.
-
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., ethyl) or alkoxy increase the nucleophilicity of the aniline, which generally facilitates the initial condensation and subsequent electrophilic cyclization, often leading to higher yields under milder conditions.[15]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the intramolecular cyclization step more difficult.[2][15] These substrates typically require more forcing conditions (higher temperatures, stronger acids) and often result in lower yields.[2][24]
Data Summary Table
| Parameter | Condition | Effect on Cyclization | Rationale & Reference |
| Temperature | Too Low (< 100°C) | Incomplete reaction, low yield | Insufficient energy for cyclization/dehydration.[3][4] |
| Optimal (100-150°C) | Maximized product formation | Balances reaction rate and side product formation.[9] | |
| Too High (> 180°C) | Tar formation, decomposition, low yield | Promotes polymerization and degradation.[5][7] | |
| Catalyst | Strong Brønsted Acid (H₂SO₄) | Effective but harsh, requires high temp. | Powerful dehydrating agent but can cause charring.[6][9] |
| Lewis Acid (SnCl₄, Sc(OTf)₃) | Milder conditions, improved selectivity | Activates carbonyls for nucleophilic attack.[2][13] | |
| Solid Acid (Montmorillonite K10) | Heterogeneous, reusable, milder conditions | Environmentally friendly, simplifies workup. | |
| Solvent | High-Boiling Point (e.g., Nitrobenzene) | Allows for high reaction temperatures | Can also act as an oxidant in Skraup synthesis.[11] |
| Ionic Liquid | "Green" alternative, can be catalytic | Can lead to cleaner reactions and easier workup.[5][6] | |
| Water / Solvent-Free | Environmentally friendly, often with MW | Reduces waste and can improve reaction efficiency.[6][15] |
Experimental Protocols
Protocol: Modified Doebner-von Miller Synthesis of 2-Methyl-8-ethylquinoline
This protocol is a representative example and should be adapted based on specific substrate reactivity and available laboratory equipment.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 2-ethylaniline (1 equiv.) to a solution of concentrated hydrochloric acid (3 equiv.) in water.
-
Reaction Setup: Cool the mixture in an ice bath.
-
Reagent Addition: From the dropping funnel, add crotonaldehyde (1.2 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Heating and Cyclization: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 3-4 hours. The reaction should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a 30% aqueous solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
-
Purification:
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in 8-ethylquinoline synthesis.
References
- Combes quinoline synthesis. (n.d.). Google Arts & Culture.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (2025, November). BenchChem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). BenchChem.
- Identification of common byproducts in quinoline synthesis. (n.d.). BenchChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. (n.d.). ResearchGate.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Quinoline. (n.d.). Wikipedia.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). MDPI.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. (2025). BenchChem.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019, May 10). PMC.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 4). ACS Omega.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Skraup reaction. (n.d.). Wikipedia.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
- Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
- A well working quinoline synthesis. (2014, August 2). Reddit.
- Process for preparing quinoline bases. (n.d.). Google Patents.
- Technical Support Center: Optimizing Quinolinone Synthesis. (2025). BenchChem.
- Technical Support Center: Optimizing Quinoline Synthesis. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quinoline - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. iipseries.org [iipseries.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline synthesis [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
- 25. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in 2-Methyl-8-Ethylquinoline
This guide functions as a specialized Technical Support Center for researchers working with 2-methyl-8-ethylquinoline . It synthesizes electronic bias, steric constraints, and kinetic data into actionable troubleshooting protocols.
Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Scaffold Functionalization
The Substrate Profile: "Know Your Enemy"
Before troubleshooting, you must internalize the "personality" of 2-methyl-8-ethylquinoline. It is not a standard quinoline; it is a sterically geared system with distinct electronic zones.
The Reactivity Map
-
The "Fortress" (N-1 & C-8): The 8-ethyl group creates a peri-interaction with the Nitrogen lone pair. This is the #1 cause of failure in transition-metal catalyzed reactions that require N-coordination (e.g., Pd(II) directed C-H activation).
-
The "Acidic" Trigger (C-2 Methyl): The methyl protons are acidic (
) and susceptible to oxidative functionalization or condensation, but only if the N-1 site allows activation. -
The "Soft" Target (C-5): With C-8 blocked by the ethyl group, C-5 becomes the exclusive site for electrophilic aromatic substitution (EAS) under acidic conditions.
-
The "Radical" Trap (C-4): Nucleophilic radicals (Minisci type) will selectively attack C-4, as C-2 is blocked.
Figure 1: Reactivity landscape. Note the "Red Zone" around N-1/C-8 due to steric clash.
Troubleshooting Module: Ring Functionalization (C-H Activation)
Scenario A: "I need to halogenate the ring, but I'm getting tar or no reaction."
Diagnosis: You are likely using standard pyridine-like conditions (e.g., NBS in non-polar solvent) which fail because the benzene ring is the nucleophile here, not the pyridine ring. The Fix: Switch to Acid-Mediated Electrophilic Substitution .
| Parameter | Protocol Adjustment | Mechanistic Reason |
| Reagent | Use NIS or NBS in H₂SO₄/TFA (9:1). | Protonation of N-1 deactivates the pyridine ring, forcing the electrophile to attack the benzene ring (C-5). |
| Selectivity | Expect >95% C-5 selectivity. | C-8 is blocked by Ethyl. C-5 is the only available electron-rich position in the protonated species [1]. |
| Temperature | Maintain 0°C to RT . | Higher temps (>60°C) may cause benzylic bromination on the 8-ethyl side chain. |
Scenario B: "My Palladium-catalyzed C-H activation failed."
Diagnosis: You attempted an N-directed C-H activation (e.g., using Pd(OAc)₂). The 8-ethyl group creates a "peri-effect," preventing the square-planar Pd complex from coordinating effectively to N-1. The Fix: Abandon N-coordination. Use Radical C-H Functionalization (Minisci) .
Protocol: C-4 Alkylation via Minisci Reaction
-
Solvent: DCM/Water (biphasic) or TFA.
-
Radical Source: Alkyl carboxylic acid + AgNO₃ + (NH₄)₂S₂O₈.
-
Mechanism: The nucleophilic alkyl radical attacks the protonated heterocycle at the most electron-deficient position.
-
Outcome: Since C-2 is methylated, the radical must attack C-4 . This is a high-yield "self-correcting" reaction for this specific scaffold [2].
Troubleshooting Module: Side-Chain Engineering
Scenario C: "I want to oxidize the 2-Methyl group to an aldehyde, but I get the carboxylic acid."
Diagnosis: Over-oxidation. The 2-methyl position is highly activated. The Fix: Use the Riley Oxidation (SeO₂) with strict solvent control.
Step-by-Step Protocol:
-
Solvent: Dioxane/Water (95:5). Crucial: Anhydrous conditions favor the aldehyde; excess water favors the acid.
-
Stoichiometry: Use 1.1 equiv of SeO₂.
-
Temperature: Reflux (100°C) for 2-4 hours.
-
Workup: Filter through Celite immediately to remove reduced Selenium (red solid).
-
Troubleshooting: If yield is low, add Pyridine (0.5 equiv) to buffer the reaction, though this may slow kinetics due to the 8-ethyl steric clash [3].
Decision Tree: Reaction Selection
Use this logic flow to select the correct methodology for your target.
Figure 2: Logical workflow for selecting reaction conditions based on regioselectivity rules.
Frequently Asked Questions (FAQs)
Q: Can I use the N-oxide strategy to functionalize C-8? A: No. While N-oxide chemistry (e.g., using Pd/Ag salts) often targets C-8 in simple quinolines, your C-8 position is physically blocked by the ethyl group. Attempting this will likely result in degradation or trace C-6 functionalization. However, you can use N-oxidation to activate the C-2 methyl group for a Boekelheide Rearrangement (rearrangement of 2-methylquinoline N-oxide to 2-hydroxymethylquinoline) [4].
Q: Why does my Suzuki coupling at C-5 (using a 5-bromo precursor) fail with standard Pd(PPh₃)₄? A: The 8-ethyl group and the peri-nitrogen create a crowded pocket. Even though C-5 is distal, the catalyst resting state might be affected by N-coordination attempts. Fix: Switch to bulky, electron-rich ligands like SPhos or XPhos . These ligands prevent the palladium from getting "stuck" in non-productive coordination with the quinoline nitrogen.
Q: I'm trying to nitrate the ring. Will I get the 5,7-dinitro product? A: It is difficult. The 8-ethyl group provides steric protection to the C-7 position (ortho to the ethyl). The first nitro group will enter at C-5. This highly deactivates the ring. A second nitration would require forcing conditions (fuming HNO₃, >100°C) and would likely degrade the ethyl chain before nitrating C-7 or C-6 [5].
References
-
Electrophilic Substitution in 8-Substituted Quinolines: Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Regioselectivity of Minisci Reactions: Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[2] MedChemComm, 2(12), 1135-1161.
-
Selenium Dioxide Oxidation Mechanism: Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[3] Organic Syntheses, 23, 74. (Foundational reference for SeO2 oxidation of methyl-heterocycles).
-
Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.
-
Nitration of Quinoline Derivatives: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Detailed kinetic data on C5 vs C8 nitration preference).
Sources
Validation & Comparative
Biological activity comparison of 8-ethylquinoline vs chloroquine
This guide provides an objective, technical comparison of the biological activities of 8-Ethylquinoline (a structural quinoline scaffold) versus Chloroquine (a clinical 4-aminoquinoline drug).
Executive Summary
Chloroquine (CQ) is a clinically established 4-aminoquinoline with nanomolar potency against Plasmodium falciparum, acting primarily via heme detoxification inhibition in the parasite's digestive vacuole.
8-Ethylquinoline (8-EQ) is a simple quinoline derivative, often identified as a phytochemical constituent (e.g., in Cassia tora) or used as a synthetic intermediate. Unlike CQ, 8-EQ lacks the basic side chain required for lysosomal accumulation. Its biological activity is significantly lower (micromolar to millimolar range) and distinct in mechanism, often serving as a scaffold for tubulin polymerization inhibitors rather than heme-binding agents.
Physicochemical Properties & Structural Logic
The divergence in biological activity stems directly from structural differences at the 4- and 8-positions of the quinoline ring.
| Feature | Chloroquine | 8-Ethylquinoline | Impact on Activity |
| Core Structure | 7-chloro-4-aminoquinoline | 8-ethyl-substituted quinoline | CQ: Cl- group enhances heme binding. 8-EQ: Ethyl group adds lipophilicity but lacks electronic pull for strong heme interaction. |
| Side Chain | Diethylamino-1-methylbutyl (Basic) | None (or simple ethyl group) | CQ: The basic side chain (pKa ~8.1, 10.2) drives accumulation in the acidic digestive vacuole (pH ~5.0) via ion trapping . 8-EQ: Lacks this trapping mechanism, leading to poor intracellular retention. |
| Lipophilicity (LogP) | ~4.6 | ~3.2 (Estimated) | 8-EQ is sufficiently lipophilic to cross membranes but fails to concentrate in target organelles. |
Mechanism of Action (MOA)
Chloroquine: Heme Detoxification Inhibition
CQ functions by diffusing into the parasite's acidic digestive vacuole. Once inside, it becomes protonated (dicationic), preventing its efflux (Ion Trapping). It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme causes membrane lysis and parasite death.
8-Ethylquinoline: Tubulin & General Cytotoxicity
8-EQ does not effectively inhibit heme polymerization due to the lack of the 4-amino side chain. Instead, 8-substituted quinolines (specifically derivatives like 8-ethylquinoline-3-carbaldehyde) have been shown to target tubulin polymerization , binding to the colchicine site and arresting cell division at the G2/M phase. Simple 8-EQ acts more as a general membrane disruptor or weak chelator.
Figure 1: Divergent mechanisms. Chloroquine targets heme in the acidic vacuole, while 8-Ethylquinoline derivatives target cytosolic tubulin dynamics.
Biological Activity Comparison
Antimalarial Efficacy[1][2][3][4][5][6]
-
Chloroquine: The gold standard for sensitive P. falciparum strains.
-
IC50: 10–20 nM (sensitive strains like 3D7).
-
-
8-Ethylquinoline: Weak to inactive as a standalone agent.
-
Activity: Phytochemical extracts containing 8-EQ (e.g., Cassia tora) show antimalarial activity, but this is often attributed to synergistic effects or other constituents. Pure 8-EQ lacks the basicity for vacuolar accumulation.
-
Data Point: 8-aminoquinolines (Primaquine) are active, but 8-alkylquinolines (like 8-EQ) show significantly reduced potency unless functionalized at the 4-position.
-
Antibacterial & Antifungal Activity[7][8][9]
-
Chloroquine: Moderate antibacterial activity (e.g., against intracellular Legionella), primarily by altering phagolysosomal pH.
-
8-Ethylquinoline:
-
Antibacterial: 2-methyl-8-ethylquinoline has shown toxicity against Photobacterium phosphoreum (EC50 values vary by substitution).[1]
-
Antifungal: 8-ethylquinoline-3-carboxylic acid exhibits high MIC values (>2 mg/mL), indicating very low potency compared to standard antifungals.
-
Anticancer Potential[2][3][5][9][11][12]
-
Chloroquine: Used as an autophagy inhibitor (sensitizer) in chemotherapy.
-
8-Ethylquinoline: Derivatives (e.g., 8-ethylquinoline-3-carbaldehyde) function as tubulin inhibitors.
-
IC50 (MCF-7 Breast Cancer): Functionalized derivatives can achieve IC50 values in the low micromolar range (~2–10 µM), whereas chloroquine requires higher concentrations (~20–50 µM) to induce cytotoxicity in non-parasitic cells.
-
Experimental Protocols
Protocol A: Heme Crystallization Inhibition Assay (Chloroquine Validation)
To verify if 8-EQ shares Chloroquine's mechanism.
-
Reagents: Hemin chloride (100 µM), Tween 20, Sodium Acetate buffer (pH 5.0).
-
Incubation: Mix Hemin with test compounds (CQ vs 8-EQ) in varying concentrations (0–100 µM). Incubate at 37°C for 12–24 hours.
-
Quantification: Solubilize unpolymerized heme with pyridine. Measure absorbance at 405 nm.
-
Expected Result: CQ will show a dose-dependent decrease in hemozoin formation (IC50 ~10-50 µM). 8-EQ will show negligible inhibition due to lack of binding affinity.
Protocol B: Tubulin Polymerization Assay (8-EQ Derivative Validation)
To test the specific activity of 8-substituted quinolines.
-
Reagents: Purified tubulin (>99%), GTP, PEM buffer.
-
Setup: Add tubulin (3 mg/mL) to a 96-well plate containing 8-EQ or Colchicine (positive control).
-
Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) using a DAPI-based reporter or absorbance at 340nm at 37°C for 60 mins.
-
Expected Result: 8-EQ derivatives will suppress the polymerization curve (flattened slope), similar to Colchicine.
Summary Data Table
| Parameter | Chloroquine | 8-Ethylquinoline (Scaffold) |
| Primary Target | Heme Polymerase (Vacuole) | Tubulin / Membrane (Cytosol) |
| P. falciparum IC50 | ~15 nM (Sensitive) | >100 µM (Inactive/Weak) |
| Cytotoxicity (MCF-7) | Low (Autophagy inhibition only) | Moderate (if functionalized) |
| Key Toxicity | Retinopathy, Cardiotoxicity | Bacterial Toxicity (EC50 ~10-100 µM) |
| Clinical Status | FDA Approved (Malaria/Lupus) | Research Chemical / Intermediate |
References
-
Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
-
Kaur, K., et al. (2010). "Antimalarial 4-Aminoquinolines: A Review." European Journal of Medicinal Chemistry. Link
-
Singh, S., et al. (2020). "Phytochemical Analysis and Biological Activity of Cassia tora." International Journal of Biology, Pharmacy and Allied Sciences. Link
-
Desai, N. C., et al. (2024). "Exploring the Antitumor Potential of Novel Quinoline Derivatives via Tubulin Polymerization Inhibition." ResearchGate. Link
-
Sihtmäe, M., et al. (2010). "Toxicity of substituted quinolines to bioluminescent bacteria." Ecotoxicology. Link
Sources
Safety Operating Guide
Operational Disposal Guide: 4-Chloro-8-ethyl-2-methylquinoline
Part 1: Executive Safety Directives (Immediate Action)
Do not deviate from these core safety parameters. This compound is a halogenated nitrogen heterocycle.[1] Its disposal pathway is strictly regulated due to its persistence in aquatic environments and potential for releasing toxic chloride vapors upon thermal decomposition.
| Parameter | Critical Directive |
| Primary Hazard | Aquatic Toxicity & Irritant. High risk of long-term adverse effects in the aquatic environment (H410). Causes serious skin and eye irritation (H315, H319).[1][2][3] |
| Waste Classification | Halogenated Organic Waste. Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless your facility has a specific fuel-blending permit for halogens. |
| Disposal Method | High-Temperature Incineration (with secondary combustion chamber and acid gas scrubbing). |
| Incompatibility | Strong Oxidizers. Contact may release toxic chlorine gas ( |
| Spill Response | Dry Containment. Do not wash down drains.[1] Use dry absorbents (vermiculite/sand). |
Part 2: Chemical Profile & Hazard Logic[1]
To dispose of a chemical safely, you must understand its failure modes.[1] 4-Chloro-8-ethyl-2-methylquinoline is a functionalized quinoline scaffold.
-
The Quinoline Core: Provides thermal stability, meaning it resists degradation in standard wastewater treatment plants.[1] This necessitates incineration.
-
The Chlorine Substituent (C-4 position): This is the critical disposal factor. Upon combustion, it generates hydrogen chloride (HCl) gas. Standard laboratory incinerators may not be equipped to handle the acid load; therefore, this waste must be routed to a facility with flue gas scrubbing capabilities .[1]
-
The Ethyl/Methyl Groups: These increase lipophilicity (LogP), enhancing the compound's ability to penetrate biological membranes and bioaccumulate in aquatic organisms.[1]
Physicochemical Data for Disposal Planning[1]
| Property | Value/Description | Operational Implication |
| Physical State | Solid (crystalline) or viscous oil | Solids must be dissolved in a compatible halogenated solvent or packed as solid waste. |
| Solubility | Low in water; High in DCM, Chloroform | Do not attempt aqueous neutralization.[1] Use organic solvents for equipment cleaning. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable.[1] |
| Acidity/Basicity | Weakly basic (N-heterocycle) | Can form salts with strong acids; avoid mixing with acid waste streams to prevent exothermic precipitation.[1] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired shelf stock, contaminated gloves, weighing boats, filter cakes.[1]
-
Segregation: Isolate solid waste in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Halogenated."
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid metal containers as residual acidity or moisture can cause corrosion over time.
-
Labeling: Explicitly list the chemical name. Do not use generic labels like "Organic Solids."
-
Correct Label: "4-Chloro-8-ethyl-2-methylquinoline, Debris."
-
-
Disposal Route: Lab Pack for off-site incineration.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: HPLC waste, extraction layers, cleaning solvents.[1]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]
-
If dissolved in Methanol or Ethyl Acetate : You must still classify the entire mixture as Halogenated Waste because the halogen content typically exceeds the 1,000 ppm threshold for non-halogenated streams.
-
-
pH Check: Ensure the waste stream is neutral (pH 6-8). If the process involved acid workup, neutralize the waste before adding it to the drum to prevent drum pressurization.
-
Filtration: If the liquid contains precipitates of the quinoline, filter them out and dispose of as Solid Waste (Protocol A) to prevent clogging the waste disposal pump systems.[1]
Protocol C: Empty Container Management (RCRA Empty)[1]
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or DCM).[1]
-
Rinsate Disposal: The rinsate (the solvent used to wash) must be disposed of as Hazardous Waste (Protocol B).[1] It cannot be poured down the drain.
-
Defacing: Once triple-rinsed and air-dried, deface the label and discard the container as standard trash (if glass) or recycle (if plastic), depending on local facility rules.[1]
Part 4: Decision Logic & Workflows
Waste Stream Segregation Logic
This diagram illustrates the decision-making process for segregating 4-Chloro-8-ethyl-2-methylquinoline waste to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating quinoline-contaminated waste streams.
Part 5: Emergency Spill Response (The "Self-Validating" Protocol)
In the event of a spill, you must act to prevent the compound from entering the drainage system.
-
Isolate: Evacuate the immediate area (10-foot radius).[1]
-
PPE Up: Don double nitrile gloves , safety goggles, and a lab coat.[1] If the spill is fine powder, use an N95 or P100 respirator to prevent inhalation.
-
Contain (The Validation Step):
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop.
-
Liquid Spill: Encircle with vermiculite or spill pads.
-
Validation: Check the perimeter.[1] If the absorbent material is not changing color (indicating reaction) and the spill is not spreading, containment is successful.[1]
-
-
Decontaminate: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[1]
-
Disposal: Place all spill debris into a heavy-duty hazardous waste bag. Label as "Spill Debris: Toxic Chlorinated Organic."[1]
Part 6: Regulatory & Compliance Reference[1]
When filling out your hazardous waste manifest, use the following classifications. Note: Specific codes vary by country/state; these are US EPA standards.
-
RCRA Code: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if acidic/basic).[1] If pure, it may fall under "Not Otherwise Specified (NOS)" toxic waste unless specifically P or U listed (rare for this specific derivative).[1]
-
DOT Shipping Name (for waste transport):
-
Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4-Chloro-8-ethyl-2-methylquinoline).
-
Hazard Class: 6.1 (Toxic).[1]
-
Packing Group: III.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline (Analogous Structure). Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 4-Chloro-8-ethyl-2-methylquinoline
Executive Safety Summary: The "Why" Behind the Protocol
As researchers, we often treat intermediate building blocks as generic "white powders." However, 4-Chloro-8-ethyl-2-methylquinoline requires specific vigilance due to its Structure-Activity Relationship (SAR).
-
The 4-Chloro Moiety: This position on the quinoline ring is electronically deficient and highly susceptible to Nucleophilic Aromatic Substitution (
). Biologically, this means it can alkylate DNA or proteins, posing a risk of sensitization and mutagenicity beyond simple irritation [1]. -
Lipophilicity (8-Ethyl, 2-Methyl): The alkyl substitutions increase the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
Core Directive: Treat this compound not just as an irritant, but as a potential alkylating agent with high skin permeability.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection during prolonged contact due to the compound's organic solubility profile.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Double-Gloving Strategy Inner: 4 mil Nitrile (High Dexterity)Outer: 8 mil Nitrile or Laminate (Silver Shield®) | The 8-ethyl group increases organic solubility. Standard 4 mil nitrile may suffer rapid permeation (<15 mins) if dissolved in organic solvents. Double gloving provides a "sacrificial" outer layer [2]. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1+ D3)Face shield required for >5g scale | Quinoline derivatives are severe eye irritants. Safety glasses with side shields are insufficient because dust migration can bypass the seal. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency only) | Volatility is low, but static-induced dust is high. Inhalation can lead to rapid systemic absorption via the lung-blood barrier. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton coats absorb and hold the chemical against the skin. Tyvek repels particulates and incidental splashes. |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
The most critical risk point is weighing due to static charge generation.
-
Static Control: Use an ionizing fan or polonium static eliminator inside the balance enclosure. Quinoline solids are prone to "flying" when charged, contaminating the balance and user.
-
Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a fume hood with low-flow turbulence.
-
Solvent Selection: If preparing a stock solution, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically increasing skin absorption of the quinoline if a spill occurs [3]. Use Ethyl Acetate or Dichloromethane (DCM) with appropriate ventilation.
Phase B: Reaction Setup
-
Glassware: Inspect for micro-fractures. The 4-chloro group is reactive; if heating is required (e.g., for amination), use pressure-rated vessels.
-
Temperature: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.
Phase C: Decontamination
-
Immediate Wash: Wash outer gloves with soap and water before removing them. This prevents transfer to wrists/skin during removal.
-
Surface Decon: Wipe surfaces with a 10% ethanol solution followed by a soap solution. The ethanol helps solubilize the lipophilic quinoline residues.
Emergency Response Protocols
| Incident | Immediate Action | Mechanism of Action |
| Skin Contact | Drench & Soap (15 mins) Do NOT use alcohol/solvents. | Solvents (ethanol/DMSO) will drive the chemical deeper into the dermis. Water/surfactant (soap) mechanically removes it. |
| Eye Contact | Eyewash (15 mins) Hold eyelids open forcibly. | Quinoline bases can cause corneal clouding. Immediate dilution is the only way to prevent permanent opacity. |
| Inhalation | Fresh Air + Oxygen Monitor for 24 hours. | Delayed pulmonary edema is possible with halogenated heterocycles. |
Waste Management & Disposal
Classification: Halogenated Organic Waste.
-
Do NOT mix with non-halogenated solvents (acetone/methanol waste streams) as this complicates incineration and increases disposal costs.
-
Segregation: Collect in High-Density Polyethylene (HDPE) or glass containers labeled "Toxic - Halogenated."
-
Quenching (Optional): If disposing of active reaction mixtures, quench with dilute acid (HCl) to protonate the quinoline nitrogen, making it water-soluble and less volatile before disposal [4].
Visual Workflow (Decision Logic)
Figure 1: Decision logic for scaling safety protocols based on quantity handled.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Heterocycles. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
